Pyrolaside B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

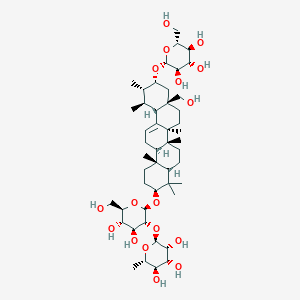

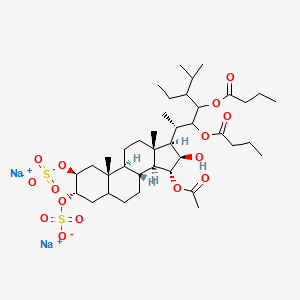

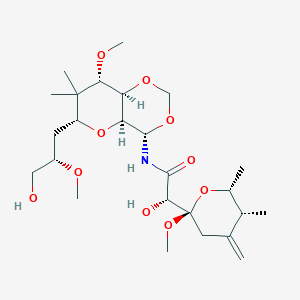

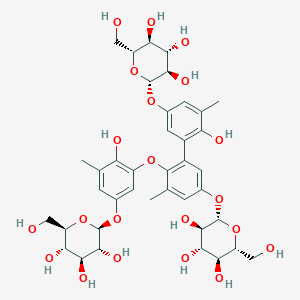

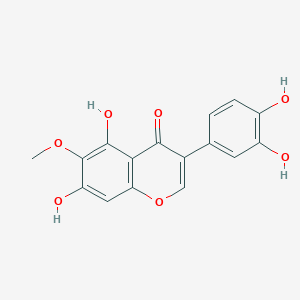

Pyrolaside B is an oligosaccharide. It has a role as a metabolite.

科学的研究の応用

Antimicrobial Activity

Pyrolaside B, a phenolic glycoside trimer isolated from the herb Pyrola rotundifolia, has demonstrated significant antimicrobial activity against Gram-positive organisms such as Staphylococcus aureus and Micrococcus luteus. This finding suggests its potential use in developing new antimicrobial agents or therapies (Chang & Inui, 2005).

Synthetic Methodology Development

The synthesis of Pyrolaside B was achieved using a novel method involving oxidative trimerization of phenols with a low loading catalytic aerobic copper system. This synthetic approach could potentially open new avenues for the creation of similar complex natural products, and the study provides insights into the mechanisms of oxidative C-C and C-O coupling (Neuhaus & Kozlowski, 2020).

Chemical Constituents of Pyrola

A study on the chemical constituents of Pyrola calliantha identified Pyrolaside B among other compounds, highlighting the diverse phytochemical composition of the Pyrola species. These findings contribute to the understanding of Pyrola’s chemical diversity, which may have implications in pharmacological research (Zhao Yi-min, 2010).

Anti-Inflammatory Properties

Research on Pyrolae herba, a related herb, has shown anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS) and NO production. While this study does not directly involve Pyrolaside B, it suggests the potential anti-inflammatory effects of compounds found in the Pyrolaceae family (M. Lee et al., 2007).

Broad Pharmacological Potential

Pyrola L., the genus to which Pyrolaside B is related, has shown diverse pharmacological activities including antibacterial, anti-inflammatory, and antitumor properties. While this review does not focus solely on Pyrolaside B, it indicates the potential broad spectrum of biological activities of compounds from this genus (Songyuan Bao, 2008).

特性

製品名 |

Pyrolaside B |

|---|---|

分子式 |

C39H50O21 |

分子量 |

854.8 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[4-hydroxy-3-[2-[2-hydroxy-3-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxy]-3-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H50O21/c1-13-4-16(54-37-33(51)30(48)27(45)22(10-40)58-37)7-19(25(13)43)20-8-17(55-38-34(52)31(49)28(46)23(11-41)59-38)6-15(3)36(20)57-21-9-18(5-14(2)26(21)44)56-39-35(53)32(50)29(47)24(12-42)60-39/h4-9,22-24,27-35,37-53H,10-12H2,1-3H3/t22-,23-,24-,27-,28-,29-,30+,31+,32+,33-,34-,35-,37-,38-,39-/m1/s1 |

InChIキー |

RASVJEQOJWZGLV-BFXGSULESA-N |

異性体SMILES |

CC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)OC4=C(C(=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

正規SMILES |

CC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C)OC4=C(C(=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2R,3S,7R,8R,11S,12R,14Z,17S)-4,8,11,15-tetramethyl-6-oxo-10,18-dioxatetracyclo[9.7.0.02,7.03,17]octadeca-4,14-dien-12-yl] acetate](/img/structure/B1249820.png)